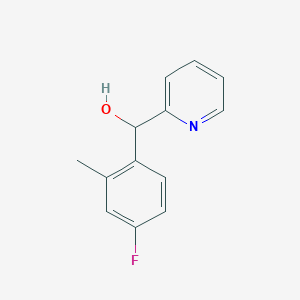

4-Fluoro-2-methylphenyl-(2-pyridyl)methanol

Description

4-Fluoro-2-methylphenyl-(2-pyridyl)methanol is a bifunctional aromatic alcohol featuring a hydroxyl-bearing carbon bridging a 4-fluoro-2-methylphenyl group and a 2-pyridyl moiety. Its molecular formula is C₁₃H₁₂FNO (molecular weight ≈ 217.2 g/mol). The compound’s structural uniqueness arises from the combination of a fluorine-substituted phenyl ring and a pyridine heterocycle, which imparts distinct electronic and steric properties.

Potential applications include:

Properties

IUPAC Name |

(4-fluoro-2-methylphenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-8-10(14)5-6-11(9)13(16)12-4-2-3-7-15-12/h2-8,13,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASXFZJGOUMHHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methylphenyl-(2-pyridyl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzaldehyde and 2-pyridylmethanol.

Grignard Reaction: The 4-fluoro-2-methylbenzaldehyde is reacted with a Grignard reagent derived from 2-pyridylmagnesium bromide. This reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.

Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylphenyl-(2-pyridyl)methanol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: 4-Fluoro-2-methylbenzaldehyde or 4-Fluoro-2-methylbenzoic acid.

Reduction: 4-Fluoro-2-methylphenyl-(2-pyridyl)methane.

Substitution: 4-Methoxy-2-methylphenyl-(2-pyridyl)methanol.

Scientific Research Applications

Synthesis of Complex Molecules

4-Fluoro-2-methylphenyl-(2-pyridyl)methanol serves as an essential building block in organic synthesis. It is utilized in the creation of more complex molecules, particularly in the pharmaceutical industry where it acts as a precursor for various active pharmaceutical ingredients (APIs) .

Specialty Chemicals and Advanced Materials

The compound is instrumental in developing specialty chemicals and advanced materials. Its unique properties allow for applications in producing coatings, adhesives, and polymers that require specific functionalities .

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex molecules |

| Specialty Chemicals | Production of coatings and adhesives |

| Advanced Materials | Development of polymers with tailored properties |

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Studies have shown its effectiveness against various pathogens, making it a candidate for further development in antimicrobial therapies .

Design of Enzyme Inhibitors

The compound is also studied for its role in designing enzyme inhibitors. Its structural features allow it to interact with specific enzymes, potentially leading to the development of new therapeutic agents targeting diseases where enzyme modulation is beneficial .

Pharmaceutical Research

Ongoing research aims to explore the potential of this compound as a pharmaceutical agent. Its unique chemical structure may provide advantages in drug formulation and delivery systems, enhancing the efficacy of therapeutic compounds .

Case Studies

- Inhibitor Development : A study identified derivatives of this compound as inhibitors of PRMT5, which is implicated in various cancers. The derivatives showed selectivity for MTAP-deleted cancer cells, demonstrating the compound's potential in targeted cancer therapy .

- Pain Management : Another investigation focused on a related compound's ability to reduce nociceptive behaviors in animal models. This highlights the potential for developing analgesics based on the structural framework provided by this compound .

Mechanism of Action

The mechanism by which 4-Fluoro-2-methylphenyl-(2-pyridyl)methanol exerts its effects depends on its interaction with molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyridyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Rings

Table 1: Substituent Effects and Molecular Properties

Key Observations :

- Halogen vs. Alkyl/Alkoxy Groups: The 4-fluoro and 2-methyl substituents in the parent compound enhance electron-withdrawing effects and steric bulk compared to 4-chloro (in ) or 4-methoxy (in ) analogs. This influences solubility (e.g., polar vs. nonpolar solvents) and metal-binding affinity .

- Heterocycle Modifications : Replacing pyridine with pyrimidine (e.g., ) alters π-π stacking and hydrogen-bonding capabilities, impacting crystallinity and biological target interactions .

Biological Activity

4-Fluoro-2-methylphenyl-(2-pyridyl)methanol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive review of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a 4-fluoro substituent on a 2-methylphenyl ring and a pyridyl group attached to a methanol moiety. This unique structure may contribute to its biological properties, particularly in targeting specific receptors or enzymes.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections summarize key findings related to the biological activity of this compound.

1. Antiandrogenic Activity

A study evaluated the antiandrogenic properties of compounds based on the dihydropyridone scaffold. Although this compound was not explicitly mentioned, compounds with similar structures demonstrated significant inhibition of androgen receptors in prostate cancer cell lines (LNCaP) with up to 90% inhibition at 5 μM concentrations. This suggests that derivatives may possess similar activity due to structural similarities .

3. Antitumor Activity

The antitumor efficacy of related compounds has been documented extensively. For example, several pyridine derivatives have shown promising results against various cancer cell lines, including lung cancer cells (A549 and H1975). The structure-activity relationship studies indicated that modifications to the pyridine or phenyl groups significantly influenced biological activity . Although specific data on this compound is not available, its structural characteristics align with those observed in effective antitumor agents.

Structure-Activity Relationship (SAR)

The SAR studies indicate that substitutions at specific positions on the phenyl or pyridyl rings can enhance or diminish biological activity. For instance:

| Compound | Substitution | Biological Activity |

|---|---|---|

| Compound A | 4-Fluoro | High antiandrogenic activity |

| Compound B | 3-Methyl | Moderate anticancer activity |

| Compound C | 2-Nitro | Significant antimicrobial effects |

These findings suggest that optimizing substituents on the phenyl and pyridyl rings could lead to enhanced efficacy for this compound .

Case Studies

While specific case studies focusing solely on this compound are scarce, related compounds have been extensively studied:

- Study on Antiandrogenic Compounds : A library of compounds was synthesized and screened for antiandrogenic activity, revealing that certain structural modifications led to significant increases in inhibitory effects on prostate-specific antigen (PSA) levels .

- Antimicrobial Evaluation : Research into related pyridine derivatives demonstrated their ability to disrupt bacterial biofilm formation and inhibit virulence factor production in Pseudomonas aeruginosa, highlighting their potential as therapeutic agents against infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.